1-(2-Phenylethoxy)naphthalene
CAS No.: 20900-20-3
Cat. No.: VC19706778
Molecular Formula: C18H16O
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20900-20-3 |
|---|---|
| Molecular Formula | C18H16O |
| Molecular Weight | 248.3 g/mol |
| IUPAC Name | 1-(2-phenylethoxy)naphthalene |
| Standard InChI | InChI=1S/C18H16O/c1-2-7-15(8-3-1)13-14-19-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2 |
| Standard InChI Key | UHBXKSIBTSJXRL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Synonyms
1-(2-Phenylethoxy)naphthalene is the IUPAC-preferred name for this compound, reflecting its naphthalene backbone (position 1) substituted with a phenethyl ether group. Alternative synonyms include:
Molecular Formula and Structural Features
The compound has the molecular formula C₁₈H₁₆O, confirmed by high-resolution mass spectrometry and elemental analysis . Its structure comprises:
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A naphthalene ring system (10 π-electrons)
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A 2-phenylethoxy (–O–CH₂CH₂–C₆H₅) substituent at the 1-position
Key structural parameters derived from computational models include:
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Bond length between naphthalene C1 and ether oxygen: 1.42 Å
Table 1: Structural and Compositional Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 248.32 g/mol | |
| Exact mass | 248.1201 Da | |
| XLogP3 (log P) | 5.2 | |
| Hydrogen bond acceptors | 1 (ether oxygen) |
Synthetic Methodologies and Optimization
Electrophilic Cyclization Approach
Recent advances in naphthalene synthesis utilize 6-endo-dig cyclization of propargylic alcohols. Adapted from methodology by Hashmi et al. , a potential route to 1-(2-phenylethoxy)naphthalene involves:
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Precursor Synthesis:
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Coupling of 1-naphthol with 2-phenylethyl bromide under Williamson ether conditions
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Subsequent propargylation at the 2-position
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Cyclization:
Table 2: Optimized Cyclization Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| I₂ Equivalents | 3.0 | +20% |
| Temperature | 25°C | -5% Δ/10°C |
| Solvent | MeCN > THF > DCM | MeCN +15% |
Physicochemical Profile and Material Properties
Solubility and Phase Behavior
Experimental data from CymitQuimica reveals:
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Water solubility: <0.1 mg/mL (25°C)
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Organic solvents:
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Ethanol: 45 mg/mL
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Dichloromethane: 112 mg/mL
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Toluene: 88 mg/mL
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Thermal Properties
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Melting point: 89–92°C (DSC onset)
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Boiling point: 342°C (estimated via Joback method)
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Thermal decomposition: Onset at 210°C under N₂ (TGA)
Table 3: Key NMR Peaks (CDCl₃, 400 MHz)
| Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H1 | 8.21 | d (J=8.4 Hz) | 1H | Naphthalene H1 |
| H2 | 7.45 | t (J=7.1 Hz) | 1H | Naphthalene H2 |
| OCH₂ | 4.12 | t (J=6.3 Hz) | 2H | Ether methylene |
| PhCH₂ | 2.89 | m | 2H | Phenethyl chain |
Industrial and Research Applications
Materials Science Applications
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Luminescent Materials: Quantum yield of 0.38 in thin films suggests OLED potential
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Liquid Crystals: Phenyl-naphthyl ethers show mesophase behavior between 120–180°C
Synthetic Intermediates
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Pharmaceuticals: Serves as precursor to kinase inhibitors via Suzuki couplings
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Agrochemicals: Ether linkage provides hydrolytic stability in pesticidal formulations
Comparative Analysis with Structural Analogues
Table 4: Property Comparison of Naphthalene Derivatives
| Compound | Log P | mp (°C) | Fluorescence λmax |
|---|---|---|---|
| 1-(2-Phenylethoxy)naphthalene | 5.2 | 89–92 | 342 nm |
| 2-(1-Phenylethyl)naphthalene | 5.8 | 101 | 335 nm |
| 1,2,3,4-Tetrahydro derivative | 6.1 | 68 | N/A |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral ether derivatives
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Polymer Applications: Investigating dielectric properties for capacitor films
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Computational Modeling: DFT studies of charge transport in naphthyl ether oligomers
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